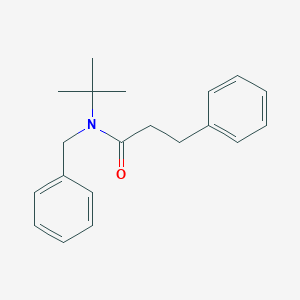
1-Methyl-4-piperidinyl 3-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-piperidinyl 3-methylbenzoate, also known as MPMB, is a chemical compound that has been widely used in scientific research. This compound is a derivative of benzoic acid and piperidine, and it has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-piperidinyl 3-methylbenzoate involves its interaction with the sigma-1 receptor. 1-Methyl-4-piperidinyl 3-methylbenzoate has been found to bind to the receptor and modulate its activity, leading to various cellular effects. It has been found to increase the release of neurotransmitters, such as dopamine and serotonin, and to regulate ion channels, such as calcium channels. These effects have been linked to the potential therapeutic effects of 1-Methyl-4-piperidinyl 3-methylbenzoate in various neurological disorders.
Biochemical and physiological effects:
1-Methyl-4-piperidinyl 3-methylbenzoate has been found to have various biochemical and physiological effects, particularly in the brain. It has been found to increase the release of neurotransmitters, such as dopamine and serotonin, and to regulate ion channels, such as calcium channels. These effects have been linked to the potential therapeutic effects of 1-Methyl-4-piperidinyl 3-methylbenzoate in various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-Methyl-4-piperidinyl 3-methylbenzoate in lab experiments is its well-established synthesis method. This allows for easy access to the compound, which is essential for conducting research studies. Additionally, 1-Methyl-4-piperidinyl 3-methylbenzoate has been found to have a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the receptor's activity and potential therapeutic effects.
However, there are also limitations to using 1-Methyl-4-piperidinyl 3-methylbenzoate in lab experiments. One limitation is that its effects on the sigma-1 receptor are not fully understood, which makes it difficult to interpret the results of studies using the compound. Additionally, 1-Methyl-4-piperidinyl 3-methylbenzoate has been found to have some toxicity in certain cell types, which may limit its use in certain research studies.
Orientations Futures
There are many future directions for research involving 1-Methyl-4-piperidinyl 3-methylbenzoate. One potential direction is to further investigate its mechanism of action and its effects on the sigma-1 receptor. This could lead to a better understanding of the receptor's activity and potential therapeutic effects.
Another potential direction is to investigate the potential therapeutic effects of 1-Methyl-4-piperidinyl 3-methylbenzoate in various neurological disorders. This could involve conducting preclinical studies in animal models to determine its efficacy and safety.
Overall, 1-Methyl-4-piperidinyl 3-methylbenzoate is a useful compound for scientific research and has the potential to lead to new discoveries in the field of neuroscience.
Méthodes De Synthèse
The synthesis of 1-Methyl-4-piperidinyl 3-methylbenzoate involves the reaction of 3-methylbenzoic acid with piperidine and thionyl chloride. The resulting product is then treated with methyl iodide to form 1-Methyl-4-piperidinyl 3-methylbenzoate. This synthesis method has been well-established and has been used in many research studies.
Applications De Recherche Scientifique
1-Methyl-4-piperidinyl 3-methylbenzoate has been used in various scientific research studies, particularly in the field of neuroscience. It has been found to have a high affinity for the sigma-1 receptor, which is a protein found in the brain and other organs. This receptor is involved in various cellular processes, including cell survival, neurotransmitter release, and ion channel regulation. 1-Methyl-4-piperidinyl 3-methylbenzoate has been found to modulate the activity of the sigma-1 receptor, which has led to its use in studying various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propriétés
Formule moléculaire |
C14H19NO2 |
|---|---|
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
(1-methylpiperidin-4-yl) 3-methylbenzoate |
InChI |
InChI=1S/C14H19NO2/c1-11-4-3-5-12(10-11)14(16)17-13-6-8-15(2)9-7-13/h3-5,10,13H,6-9H2,1-2H3 |
Clé InChI |
KQCJDDUKJVAYSH-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)OC2CCN(CC2)C |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)OC2CCN(CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(4-Methoxyphenoxy)acetyl]-3-phenylpyrrolidine](/img/structure/B295002.png)
![2-[Benzyl(methyl)amino]ethyl 4-methylbenzoate](/img/structure/B295004.png)
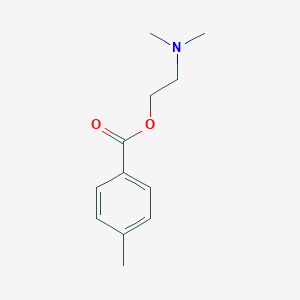
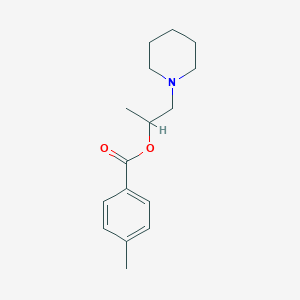

![2-[Tert-butyl(methyl)amino]ethyl 3-methylbenzoate](/img/structure/B295011.png)
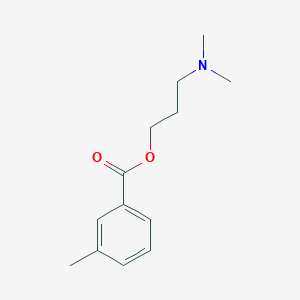


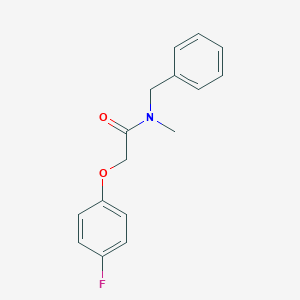
![6-(4-Methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295019.png)
